molecular formula C33H27NO8 B1264838 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid

Cat. No.: B1264838
M. Wt: 565.6 g/mol
InChI Key: VQGBOYBIENNKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate is synthesized through a series of chemical reactions involving the combination of various organic compounds. The synthesis typically involves the reaction of 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid with sodium hydroxide to form the sodium salt hydrate .

Industrial Production Methods

The industrial production of this compound salt hydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and is subjected to rigorous quality control measures to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound salt hydrate include sodium hydroxide, hydrogen peroxide (for oxidation), and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound salt hydrate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate exerts its effects by selectively antagonizing P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels that mediate the influx of calcium ions in response to extracellular ATP. By blocking these receptors, this compound salt hydrate inhibits the calcium influx, thereby reducing the transmission of pain signals and alleviating neuropathic and inflammatory pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid salt hydrate is unique due to its high selectivity for P2X3 and P2X2/3 receptors, making it a valuable tool for studying these specific receptors. Its ability to effectively reduce neuropathic and inflammatory pain sets it apart from other similar compounds .

Properties

IUPAC Name

5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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